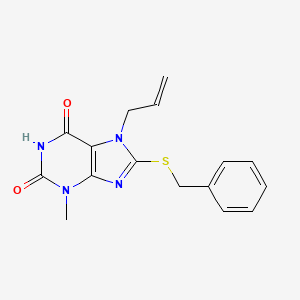

7-allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione

説明

7-Allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione is a xanthine derivative characterized by a purine-2,6-dione core substituted at positions 3, 7, and 7. The molecular formula is C₁₆H₁₆N₄O₂S, with a molecular weight of 352.40 g/mol . Key structural features include:

- Position 3: A methyl group (-CH₃) that stabilizes the purine ring and influences lipophilicity.

- Position 8: A benzylthio (-S-CH₂C₆H₅) substituent, contributing to hydrophobic interactions and modulating electronic properties.

This compound shares structural homology with caffeine (1,3,7-trimethylxanthine) but differs in substituents at positions 7 and 8, which are critical for its biological and physicochemical properties.

特性

IUPAC Name |

8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4O2S/c1-3-9-20-12-13(19(2)15(22)18-14(12)21)17-16(20)23-10-11-7-5-4-6-8-11/h3-8H,1,9-10H2,2H3,(H,18,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVDFMDMDVXFQIR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)NC1=O)N(C(=N2)SCC3=CC=CC=C3)CC=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401320439 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID47201370 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

330990-68-6 | |

| Record name | 8-benzylsulfanyl-3-methyl-7-prop-2-enylpurine-2,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401320439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

化学反応の分析

科学研究への応用

WAY-300062は、結核菌シキミ酸キナーゼ阻害剤としての役割を果たすため、主に科学研究で使用されています. これにより、結核の研究、特にこの病気に関与する生化学的経路の理解に役立ちます。この化合物によるシキミ酸キナーゼの阻害は、この特定の酵素を標的にすることで、結核の新しい治療法を開発するのに役立ちます。

結核研究での使用に加えて、WAY-300062は、シキミ酸キナーゼが役割を果たす生物学や医学の他の分野にも応用できる可能性があります。

科学的研究の応用

WAY-300062 is primarily used in scientific research due to its role as a Mycobacterium tuberculosis shikimate kinase inhibitor . This makes it valuable in the study of tuberculosis, particularly in understanding the biochemical pathways involved in the disease. The compound’s inhibition of shikimate kinase can help researchers develop new treatments for tuberculosis by targeting this specific enzyme.

In addition to its use in tuberculosis research, WAY-300062 may also have applications in other areas of biology and medicine where shikimate kinase plays a role

作用機序

類似化合物の比較

WAY-300062は、結核菌シキミ酸キナーゼの特異的な阻害においてユニークです. シキミ酸経路の他の酵素を阻害する類似の化合物には以下が含まれます。

N-オキサリルグリシン: 広域スペクトルの2-オキソグルタル酸オキシゲナーゼ阻害剤.

サッカリンナトリウム: 発がん性の可能性について研究されています.

ドルシン: 人工甘味料として使用される合成化学物質.

これらの化合物は、特異的な標的と用途がWAY-300062とは異なるため、結核研究におけるWAY-300062の独自性が強調されます。

類似化合物との比較

Key Observations :

- Electron-withdrawing groups (e.g., -SO₂CH₃ in compound 20) increase polarity and may enhance target specificity .

- Aromatic substituents (e.g., benzylthio) favor hydrophobic interactions with receptors but reduce solubility .

- Heterocyclic substituents (e.g., pyridin-2-yloxy in 3j) can abolish central nervous system (CNS) activity while retaining peripheral effects .

Substituent Variations at Position 7

The allyl group in the target compound distinguishes it from analogs with bulkier or rigid substituents.

Key Observations :

- Benzyl derivatives (e.g., 3-bromobenzyl in 1a) improve aromatic stacking but may increase toxicity .

- Hydrophilic groups (e.g., hydroxymethyl in 1a) enhance aqueous solubility, critical for drug formulation .

Core Structure Modifications

The xanthine core (positions 1, 3, 7) influences receptor affinity and metabolic stability.

Key Observations :

- 3,7-Dimethyl cores (e.g., compound 15) exhibit 85-fold higher D2 receptor affinity than 1,3-dimethyl analogs (compound 8) .

準備方法

WAY-300062の合成経路と反応条件は、一般には公開されていません。産業的な製造方法も詳細には記載されていません。これは、この化合物が、大規模な産業用途ではなく、研究での特定の使用のために使用されているためです。

生物活性

7-Allyl-8-(benzylthio)-3-methyl-1H-purine-2,6(3H,7H)-dione, also known as WAY-300062, is a purine derivative that has garnered attention due to its potential biological activities, particularly as an inhibitor of the enzyme involved in the biosynthesis of mycolic acids in Mycobacterium tuberculosis. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

- Molecular Formula : C16H16N4O2S

- Molecular Weight : 328.4 g/mol

- CAS Number : 330990-68-6

WAY-300062 acts primarily as a mycobacterial enzyme inhibitor , specifically targeting the enzyme aroK , which is crucial in the shikimic acid pathway. This pathway is essential for the synthesis of aromatic amino acids and mycolic acids in bacteria, making it a vital target for developing anti-tuberculosis agents.

Antimicrobial Activity

Research indicates that WAY-300062 exhibits potent activity against Mycobacterium tuberculosis. The compound's inhibitory effects on the growth of this bacterium were demonstrated through various microbiological assays.

Cytotoxicity and Antitumor Activity

In vitro studies have shown that derivatives of purine compounds similar to WAY-300062 possess significant cytotoxic effects against various cancer cell lines. For instance:

- MCF-7 (breast cancer) : Exhibited notable cytotoxicity.

- A549 (lung cancer) : Demonstrated effective growth inhibition.

The structure-activity relationship (SAR) suggests that modifications in the benzylthio group can enhance cytotoxic properties.

Case Studies

-

Antitubercular Activity :

- A study evaluated the effectiveness of WAY-300062 against multiple strains of M. tuberculosis. Results indicated a minimum inhibitory concentration (MIC) significantly lower than traditional antituberculosis drugs, suggesting its potential as a lead compound for drug development.

-

Cytotoxicity Assays :

- Various derivatives were synthesized and tested against human cancer cell lines. The most active compounds showed IC50 values in the low micromolar range, indicating strong potential for further development as anticancer agents.

Data Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。